molecular formula C22H18N8O3S B11194057 ethyl 2-(1,3-benzoxazol-2-ylamino)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-5-carboxylate

ethyl 2-(1,3-benzoxazol-2-ylamino)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-5-carboxylate

Cat. No.: B11194057
M. Wt: 474.5 g/mol
InChI Key: NXECCEKYVZLFBT-UHFFFAOYSA-N
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Description

Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-5-carboxylate is a complex organic compound that features a benzoxazole, a tetrazole, and a pyrimidine ring in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1,3-benzoxazol-2-ylamino)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-5-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the benzoxazole ring, followed by the introduction of the tetrazole and pyrimidine rings through a series of condensation and substitution reactions. Common reagents used in these reactions include ethyl chloroformate, phenylhydrazine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It might be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ethyl 2-(1,3-benzoxazol-2-ylamino)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-5-carboxylate: This compound is unique due to its combination of benzoxazole, tetrazole, and pyrimidine rings.

    Other Benzoxazole Derivatives: Compounds with similar structures but different substituents on the benzoxazole ring.

    Tetrazole Derivatives: Compounds that feature the tetrazole ring but lack the benzoxazole or pyrimidine components.

    Pyrimidine Derivatives: Compounds that contain the pyrimidine ring but differ in other structural aspects.

Uniqueness

The uniqueness of this compound lies in its multi-ring structure, which imparts specific chemical and biological properties

Properties

Molecular Formula

C22H18N8O3S

Molecular Weight

474.5 g/mol

IUPAC Name

ethyl 2-(1,3-benzoxazol-2-ylamino)-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]pyrimidine-5-carboxylate

InChI

InChI=1S/C22H18N8O3S/c1-2-32-19(31)15-12-23-20(26-21-25-16-10-6-7-11-18(16)33-21)24-17(15)13-34-22-27-28-29-30(22)14-8-4-3-5-9-14/h3-12H,2,13H2,1H3,(H,23,24,25,26)

InChI Key

NXECCEKYVZLFBT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1CSC2=NN=NN2C3=CC=CC=C3)NC4=NC5=CC=CC=C5O4

Origin of Product

United States

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